molecular formula C11H9BrN2 B13695933 7-Bromo-4,5-dihydro-3H-benzo[e]indazole

7-Bromo-4,5-dihydro-3H-benzo[e]indazole

Cat. No.: B13695933
M. Wt: 249.11 g/mol
InChI Key: CJEPBRYXVZBAGJ-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydro-3H-benzo[e]indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound’s unique structure, featuring a bromine atom at the 7th position, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,5-dihydro-3H-benzo[e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,5-dihydro-3H-benzo[e]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Bromo-4,5-dihydro-3H-benzo[e]indazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.

    Medicine: Its potential anti-inflammatory, antimicrobial, and anticancer properties are of interest for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-dihydro-3H-benzo[e]indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4,5-dihydro-3H-benzo[e]indazole is unique due to the presence of the bromine atom at the 7th position, which influences its reactivity and biological activity. This substitution pattern distinguishes it from other indazole derivatives and contributes to its specific applications and effects .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

7-bromo-4,5-dihydro-3H-benzo[e]indazole

InChI

InChI=1S/C11H9BrN2/c12-8-2-3-9-7(5-8)1-4-11-10(9)6-13-14-11/h2-3,5-6H,1,4H2,(H,13,14)

InChI Key

CJEPBRYXVZBAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2)C3=C1C=C(C=C3)Br

Origin of Product

United States

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